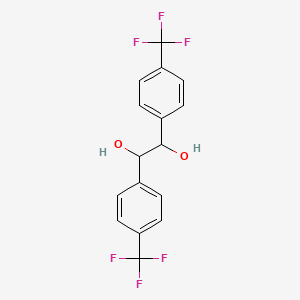

1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol

Beschreibung

1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol is a fluorinated diarylethanol derivative characterized by two 4-(trifluoromethyl)phenyl groups attached to a central ethane-1,2-diol backbone. The trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, influencing the compound’s polarity, solubility, and reactivity. This compound exists in stereoisomeric forms (D/L and meso), as evidenced by distinct NMR signals for the diastereotopic hydroxyl protons .

Synthesis:

The compound can be synthesized via photocatalytic hydrogenation of 4-(trifluoromethyl)benzaldehyde using TiO₂ under UV light, yielding both meso and D/L forms. The meso form shows a singlet at δ 4.95 ppm for the hydroxyl protons, while the D/L form exhibits a singlet at δ 4.72 ppm in $^1$H-NMR . It is commercially available as a high-purity reagent (97%) for research applications .

The -CF₃ groups may enhance metabolic stability and membrane permeability, making it a candidate for drug discovery.

Eigenschaften

IUPAC Name |

1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F6O2/c17-15(18,19)11-5-1-9(2-6-11)13(23)14(24)10-3-7-12(8-4-10)16(20,21)22/h1-8,13-14,23-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPRJPNCVRBSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)C(F)(F)F)O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

The pinacol coupling of 4-(trifluoromethyl)acetophenone derivatives represents the most direct route to 1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol. This reaction proceeds via a ketyl radical intermediate generated through single-electron transfer (SET) from a photoreductant. Potassium formate acts as both a sacrificial electron donor and proton source, enabling radical dimerization to form the vicinal diol. The trifluoromethyl groups enhance substrate stability by withdrawing electron density, which moderates radical reactivity and improves coupling efficiency.

Reaction Conditions

-

Substrate : 4-(Trifluoromethyl)acetophenone (2.0 equiv)

-

Reductant : Potassium formate (2.0 equiv)

-

Solvent : Anhydrous ethanol

-

Light Source : 365 nm LEDs (photon flux: 6.94 × 10⁻⁸ einsteins/s)

-

Atmosphere : Nitrogen

-

Temperature : 25°C

-

Time : 30 minutes

Under these conditions, the reaction achieves a 50% isolated yield of the diol as a mixture of meso and dl diastereomers (ratio 1:1.89).

Solvent Effects

Ethanol outperforms polar aprotic solvents (e.g., DMSO, DMF) due to its ability to stabilize ketyl radicals via hydrogen bonding. In acetonitrile, the diastereomeric ratio shifts toward the meso form (1:1.04), whereas toluene favors the dl isomer (1:4.72). This solvent-dependent stereoselectivity arises from differences in transition-state solvation.

Light Intensity and Wavelength

Quantum yield calculations (Φ = 0.12) confirm that 365 nm irradiation optimally matches the absorption spectrum of the reaction mixture (A = 0.857 at 365 nm). Increasing photon flux beyond 7.0 × 10⁻⁸ einsteins/s leads to side reactions via over-reduction of intermediates.

Characterization and Analytical Data

Spectroscopic Identification

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.16–6.90 (m, 8H, aromatic)

-

δ 2.71 (s, 1H, -OH)

-

δ 2.30 (s, 4H, -CH₂-)

¹³C NMR (100 MHz, CDCl₃) :

HRMS (ESI) :

Industrial-Scale Considerations

Purification Challenges

The diol’s high polarity necessitates chromatographic separation using hexane/EtOAc gradients (4:1 → 1:1). Recrystallization from ethanol/water mixtures provides >99% purity but requires careful control of cooling rates to avoid oiling out.

Emerging Methodologies

Recent advances in electrochemistry suggest that applied potentials could replace photoredox agents for ketyl radical generation. Preliminary data on similar substrates show Faradaic efficiencies of 65–70% in acetonitrile/water mixtures , though trifluoromethyl groups may complicate electrode passivation.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects or other biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol and analogous diarylethane-diols:

Structural and Functional Comparisons:

Electron Effects :

- The -CF₃ groups in the target compound confer strong electron-withdrawing effects, enhancing acidity of the hydroxyl groups compared to methoxy (-OCH₃) or unsubstituted analogs. This may influence solubility in polar solvents and reactivity in hydrogen-bonding interactions .

- Methoxy-substituted analogs (e.g., 1,2-Bis(4-methoxyphenyl)ethane-1,2-diol) exhibit electron-donating properties, increasing hydrophobicity and altering boiling points (456.8°C vs. unmeasured for the CF₃ variant) .

Biological Activity: 1,2-Diarylethanols with functional groups like formyl (-CHO) or tert-butoxycarbonylamino (-Boc-NH) exhibit strain-specific toxicity in E. coli, with R2/R4 strains showing higher susceptibility . The -CF₃ variant’s activity remains unstudied but could be predicted to enhance membrane penetration due to lipophilicity.

Synthetic Accessibility :

- The target compound’s synthesis via photocatalytic hydrogenation avoids hazardous hydrogen gas but lacks reported yields . In contrast, methoxy- and unsubstituted analogs are synthesized in high yields (92–94%) from diones under mild conditions (40°C, 2:1 reagent ratio) .

Stereochemical Complexity :

- The meso and D/L forms of the -CF₃ compound introduce stereochemical diversity absent in simpler analogs like 1,2-diphenylethane-1,2-diol. This could enable enantioselective applications in catalysis or chiral resolution .

Biologische Aktivität

1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol, a compound characterized by its unique trifluoromethyl groups, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of 1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol features two phenyl rings each substituted with trifluoromethyl groups and a central ethane-1,2-diol moiety. The presence of fluorine atoms significantly influences the compound's lipophilicity and biological interactions.

Molecular Formula

- C : 16

- H : 14

- F : 6

- O : 2

Molecular Weight

- Approximately 300.28 g/mol

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance, the introduction of trifluoromethyl groups often enhances the potency against various bacterial strains. Studies suggest that derivatives of phenolic compounds with trifluoromethyl substitutions can improve antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Fluorinated compounds are known for their antioxidant properties. The presence of the hydroxyl groups in 1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Cytotoxic Effects

Preliminary studies have suggested that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism is hypothesized to involve the disruption of cellular membranes due to its lipophilic nature and interaction with cellular proteins .

Case Studies

- Antibacterial Activity : In a study focusing on fluorinated phenols, it was found that derivatives similar to 1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol showed significant reduction in bacterial biofilm formation. This suggests potential applications in coatings for medical devices .

- Antioxidant Efficacy : A comparative analysis revealed that compounds with trifluoromethyl substitutions demonstrated higher antioxidant activity than their non-fluorinated counterparts, indicating enhanced stability and effectiveness in biological systems .

- Cytotoxicity Against Cancer Cells : In vitro tests have shown that certain derivatives can induce apoptosis in cancer cells, highlighting the need for further exploration into their mechanisms and potential therapeutic uses .

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |

|---|---|---|---|---|

| Compound A | Structure A | Effective against E. coli | High | Moderate |

| Compound B | Structure B | Effective against S. aureus | Moderate | High |

| 1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol | Trifluoromethyl substituted | Promising results | High | Under investigation |

Table 2: Summary of Research Findings

Q & A

Basic: What are the established synthetic routes for 1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol?

Methodological Answer:

The primary synthetic route involves the reduction of 1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione (a diketone precursor) using reducing agents. For example, zinc-based complexes, such as (nicotine)(tetrahydroborato)zinc, have demonstrated efficacy in converting diketones to diols with yields exceeding 90% under optimized conditions (40°C, 2:1 molar ratio of reducing agent to substrate) . Alternative pathways include condensation reactions of aromatic aldehydes or ketones under basic conditions, though yields may vary depending on steric and electronic effects from the trifluoromethyl groups .

Basic: Which spectroscopic techniques are critical for characterizing this diol?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the structure, stereochemistry, and purity by analyzing proton environments (e.g., hydroxyl groups at δ 3.5–5.0 ppm) and aromatic/CF₃ signals .

- FT-IR : To identify hydroxyl stretches (~3200–3500 cm⁻¹) and CF₃ vibrations (~1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : For molecular weight validation and isotopic pattern matching .

- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

The trifluoromethyl groups enhance electron-withdrawing effects, potentially increasing sensitivity to oxidation or hydrolysis. Storage recommendations include:

- Temperature : -20°C in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption .

- Light Exposure : Protect from UV light to avoid photodegradation .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition .

Advanced: How can stereochemical discrepancies in diol synthesis be resolved?

Methodological Answer:

Discrepancies in stereochemical outcomes (e.g., meso vs. d,l isomers) arise from reaction conditions (e.g., solvent polarity, temperature). Resolution strategies include:

- Chiral Chromatography : Using cellulose-based columns to separate enantiomers .

- Crystallographic Analysis : Single-crystal X-ray diffraction to assign absolute configuration .

- Kinetic vs. Thermodynamic Control : Adjusting reaction time/temperature to favor one pathway .

Advanced: What role does this diol play in asymmetric catalysis or ligand design?

Methodological Answer:

The diol’s vicinal hydroxyl groups and electron-deficient aryl rings make it a candidate for:

- Chiral Ligands : Derivatives can coordinate metals (e.g., Pd, Ni) in asymmetric hydrogenation or cross-coupling reactions. Similar diols have been used to synthesize phosphine ligands for enantioselective catalysis .

- Hydrogen-Bond Donors : In organocatalysis, the diol can activate substrates via H-bonding interactions, mimicking enzyme active sites .

Advanced: How do trifluoromethyl groups influence the diol’s reactivity in cross-coupling reactions?

Methodological Answer:

The CF₃ groups:

- Electron Effects : Withdraw electron density, polarizing adjacent C–O bonds and enhancing electrophilicity for nucleophilic attacks .

- Steric Hindrance : May slow reactions requiring planar transition states (e.g., SN2 mechanisms) .

- Stability : Increase resistance to oxidative degradation compared to non-fluorinated analogs .

Advanced: What analytical methods address contradictions in reported physicochemical properties (e.g., melting point)?

Methodological Answer:

Discrepancies often stem from impurities or polymorphic forms. Mitigation involves:

- DSC/TGA : Differential scanning calorimetry to identify melting transitions and decomposition points .

- Powder XRD : Detects crystalline vs. amorphous phases .

- Reproducibility Checks : Strict adherence to purification protocols (e.g., recrystallization from hexane/EtOAc) .

Advanced: Can this diol serve as a precursor for functional materials (e.g., polymers or liquid crystals)?

Methodological Answer:

Yes, potential applications include:

- Polymer Monomers : Cross-linking via esterification or etherification to form thermosetting resins .

- Liquid Crystals : Functionalization with alkyl chains or fluorophores to modulate mesophase behavior .

- Metal-Organic Frameworks (MOFs) : As a linker for constructing porous materials with tunable hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.